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molecular formula C9H11NO2 B8339617 2-(Pyridin-2-ylmethoxy)-propanal

2-(Pyridin-2-ylmethoxy)-propanal

Cat. No. B8339617
M. Wt: 165.19 g/mol
InChI Key: AGNSFYNVNOMRKD-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

To a solution of 2-[(2,2-dimethoxy-1-methylethoxy)methyl]pyridine (1.66 g, 7.85 mmol, obtained from Example 20(a)) in THF (30 mL) was added water (10 mL) and concentrated sulfuric acid (1 mL) and the resulting solution was refluxed for 12 h. After cooling to r.t., the volatile components were removed in vacuo and dichloromethane was added followed by saturated sodium bicarbonate solution until the aqueous layer was pH 7. The layers were separated and the aqueous phase was extracted with dichloromethane. The organic layers were combined, dried over sodium sulfate, filtered and concentrated yielding 0.875 g (68% yield) of the title compound. This material was used in the next step without further purification.
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH:4]([CH3:13])[O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.O.S(=O)(=O)(O)O>C1COCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH2:6][O:5][CH:4]([CH3:13])[CH:3]=[O:2]

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
COC(C(OCC1=NC=CC=C1)C)OC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the volatile components were removed in vacuo and dichloromethane
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.875 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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